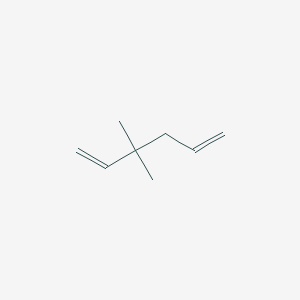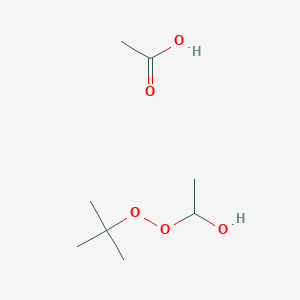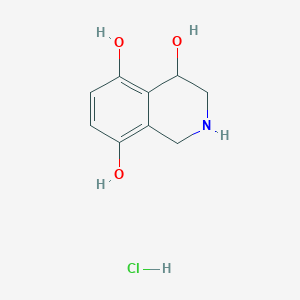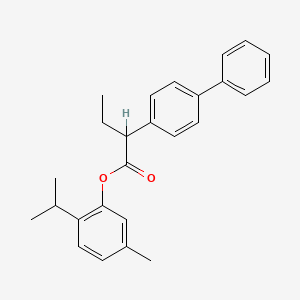
Thymyl alpha-ethyl-4-biphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymyl alpha-ethyl-4-biphenylacetate is a chemical compound known for its unique structure and potential applications in various fields. It is an ester derivative of alpha-ethyl-4-biphenylacetic acid and thymol, a monoterpene phenol derived from thyme oil. This compound is of interest due to its potential pharmacological properties and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thymyl alpha-ethyl-4-biphenylacetate typically involves the esterification of alpha-ethyl-4-biphenylacetic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Thymyl alpha-ethyl-4-biphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Thymyl alpha-ethyl-4-biphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of thymyl alpha-ethyl-4-biphenylacetate is primarily attributed to its ability to interact with biological membranes and enzymes. The thymol moiety in the compound is known to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Thymol: A monoterpene phenol with antimicrobial and antioxidant properties.
Alpha-ethyl-4-biphenylacetic acid: A precursor in the synthesis of thymyl alpha-ethyl-4-biphenylacetate.
Thymyl acetate: An ester of thymol with similar antimicrobial properties.
Uniqueness
This compound is unique due to its combined structural features of thymol and alpha-ethyl-4-biphenylacetic acid. This combination enhances its potential pharmacological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
20724-13-4 |
|---|---|
分子式 |
C26H28O2 |
分子量 |
372.5 g/mol |
IUPAC名 |
(5-methyl-2-propan-2-ylphenyl) 2-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C26H28O2/c1-5-23(22-14-12-21(13-15-22)20-9-7-6-8-10-20)26(27)28-25-17-19(4)11-16-24(25)18(2)3/h6-18,23H,5H2,1-4H3 |
InChIキー |
GNBAJEWDTRDVTA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=C(C=CC(=C3)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

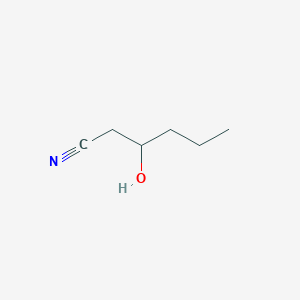

![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

